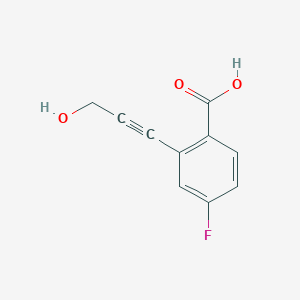
4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a fluoro group and a thiazole ring. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which is known for its diverse biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde typically involves the formation of the thiazole ring followed by its attachment to the benzaldehyde moiety. One common method involves the reaction of 4-fluorobenzaldehyde with 3-methyl-1,2-thiazole under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzoic acid.
Reduction: 4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzylamine: Similar structure but with an amine group instead of an aldehyde.
Uniqueness
4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde is unique due to its combination of a fluoro-substituted benzaldehyde and a thiazole ring. This unique structure imparts specific chemical and biological properties that can be exploited in various applications .
Eigenschaften
Molekularformel |
C11H8FNOS |
|---|---|
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
4-fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde |
InChI |
InChI=1S/C11H8FNOS/c1-7-4-11(15-13-7)9-5-8(6-14)2-3-10(9)12/h2-6H,1H3 |
InChI-Schlüssel |
ZHALPDORXCDVIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NSC(=C1)C2=C(C=CC(=C2)C=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(Propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B13185022.png)
amine](/img/structure/B13185027.png)
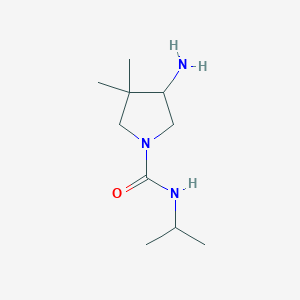
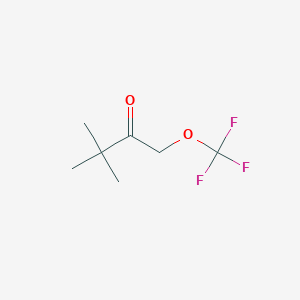
![N-[(2S)-2-(diethylamino)propyl]benzamide](/img/structure/B13185045.png)
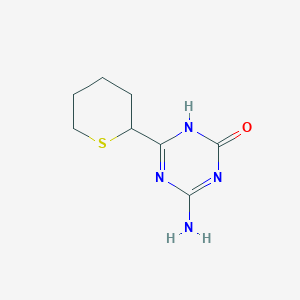
![N-[3-(2-Oxo-3-propanoylpiperidin-1-yl)phenyl]acetamide](/img/structure/B13185060.png)
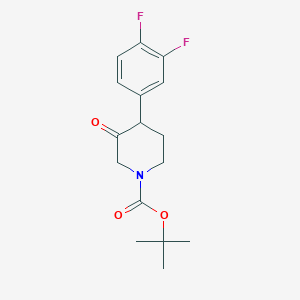
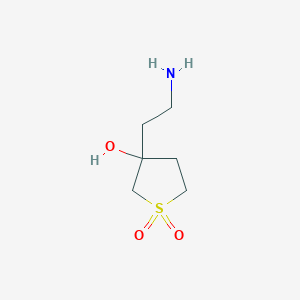
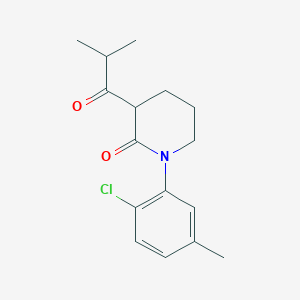
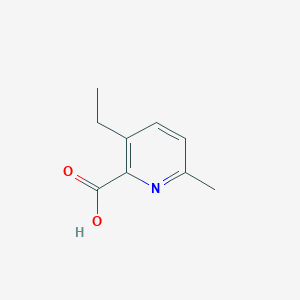

![4-[5-(Carboxymethyl)-4-methylfuran-2-yl]benzoic acid](/img/structure/B13185117.png)
